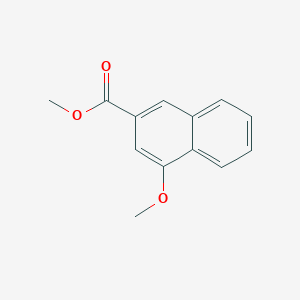

Methyl 4-methoxynaphthalene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-10(13(14)16-2)7-9-5-3-4-6-11(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOFXDKHPHWUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Methoxynaphthalene 2 Carboxylate

Retrosynthetic Analysis of Methyl 4-methoxynaphthalene-2-carboxylate

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying key bond disconnections and strategic functional group interconversions.

Key Disconnections and Strategic Bond Cleavages in Naphthalene (B1677914) Carboxylate Synthesis

For this compound, the most logical initial disconnections involve the ester and ether functionalities, as these are common and reliable transformations.

C(sp²)-O Bond Disconnection (Ester): The most straightforward retrosynthetic step is the disconnection of the methyl ester, leading back to 4-methoxynaphthalene-2-carboxylic acid . This simplifies the target, focusing the primary challenge on the formation of the disubstituted carboxylic acid.

C(sp²)-C(sp²) Bond Disconnection (Carboxylic Acid): The carboxylic acid group at the C2 position can be disconnected, suggesting a precursor that can be carboxylated. A plausible precursor is 2-halo-4-methoxynaphthalene . This leads to strategies involving halogenation followed by carboxylation, for instance, via a Grignard reagent and carbon dioxide.

C(sp²)-O Bond Disconnection (Ether): Disconnecting the methoxy (B1213986) group at the C4 position reveals a 4-hydroxy-naphthalene-2-carboxylic acid derivative. This suggests a synthetic route where the hydroxyl group is introduced first, followed by methylation at a later stage.

Naphthalene Core Formation: A more fundamental disconnection involves breaking the naphthalene ring itself. This could involve an annulation strategy, such as a Diels-Alder reaction or other cyclization methods, starting from appropriately substituted benzene (B151609) derivatives to construct the bicyclic core with the desired substitution pattern already in place.

These disconnections suggest two primary forward synthetic strategies:

Functionalization of a Pre-formed Naphthalene Core: Starting with a simple naphthalene derivative (e.g., 1-methoxynaphthalene (B125815) or 2-naphthol) and sequentially introducing the required functional groups at the C2 and C4 positions.

Construction of the Substituted Naphthalene Core: Building the naphthalene ring system from acyclic or monocyclic precursors that already contain the necessary substituents or their precursors.

Functional Group Interconversions and Their Synthetic Utility

Functional group interconversions (FGIs) are crucial for manipulating chemical moieties to achieve the target structure. In the context of this compound synthesis, several FGIs are of high utility.

Esterification: The conversion of the carboxylic acid (4-methoxynaphthalene-2-carboxylic acid) to the final methyl ester is a standard FGI, typically achieved using methanol (B129727) under acidic conditions (Fischer esterification) or with reagents like diazomethane (B1218177) or dimethyl sulfate (B86663).

Oxidation of an Alkyl Group: An acetyl group, which can be introduced at the C2 position via Friedel-Crafts acylation, can be oxidized to a carboxylic acid. The haloform reaction is a classic method for converting methyl ketones to carboxylic acids.

Carboxylation of an Organometallic Reagent: A halogen (e.g., bromine) at the C2 position can be converted into a Grignard reagent or an organolithium species, which can then react with carbon dioxide to form the carboxylic acid.

Hydrolysis of a Nitrile: A cyano group at the C2 position can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. The cyano group can be introduced via Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide.

Etherification: A hydroxyl group at the C4 position can be converted to the target methoxy group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (Williamson ether synthesis).

The strategic timing of these FGIs is critical to avoid unwanted side reactions and to manage the directing effects of the functional groups during the synthesis.

Approaches to the Naphthalene Core Functionalization at Positions 2 and 4

Achieving the specific 2,4-disubstitution pattern on the naphthalene core requires careful selection of regioselective reactions. The electronic properties of the starting material and the directing effects of the existing substituents play a pivotal role in determining the outcome of these functionalization reactions.

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution Strategies

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. nih.gov For a methoxy-substituted naphthalene, the methoxy group is a strong activating, ortho-, para-directing group.

Starting with 1-methoxynaphthalene , electrophilic substitution is strongly directed to the C4 (para) and C2 (ortho) positions. Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) can introduce an acetyl group. The reaction conditions, including the solvent and temperature, can influence the regioselectivity. For instance, in the acylation of 2-methoxynaphthalene (B124790), using nitrobenzene (B124822) as a solvent tends to favor acylation at the 6-position, whereas carbon disulfide favors the 1-position. orgsyn.org Similar solvent effects could be exploited to control the C2 vs. C4 acylation of 1-methoxynaphthalene.

Once 2-acetyl-4-methoxynaphthalene is obtained, the acetyl group can be converted to the target carboxylic acid. A common method is the haloform reaction , where the methyl ketone is treated with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide). This reaction proceeds to form a carboxylate and a haloform (e.g., bromoform). Subsequent acidification yields the carboxylic acid.

Another potential FGI is the Baeyer-Villiger oxidation , which converts a ketone to an ester using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org In the case of an aryl ketone, the aryl group typically migrates preferentially, which would lead to the formation of an acetate (B1210297) ester. Hydrolysis of this ester would then yield a phenol (B47542), which is not the desired pathway. Therefore, the haloform reaction is a more direct route for this specific transformation.

| Reaction | Reagents | Intermediate | Key Transformation |

|---|---|---|---|

| Friedel-Crafts Acylation | 1-Methoxynaphthalene, Acetyl chloride, AlCl₃ | 2-Acetyl-4-methoxynaphthalene | Introduction of a C2-acetyl group |

| Haloform Reaction | 2-Acetyl-4-methoxynaphthalene, Br₂, NaOH | 4-Methoxynaphthalene-2-carboxylic acid | Oxidation of the acetyl group to a carboxylic acid |

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Naphthalene Derivatives

A versatile strategy for constructing substituted arenes involves halogenation followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the formation of C-C bonds with high efficiency and functional group tolerance.

The synthesis could begin with the regioselective halogenation of 1-methoxynaphthalene . The strongly para-directing methoxy group would favor bromination at the C4 position using a reagent like N-bromosuccinimide (NBS). organic-chemistry.orgnih.gov To install the carboxylate at C2, a second halogenation would be needed. However, directing this second halogenation specifically to the C2 position could be challenging.

A more controlled approach would be to start with a pre-functionalized naphthalene, such as 2-naphthol . Protection of the hydroxyl group, followed by halogenation and introduction of the second functional group, would offer better regiochemical control.

A highly plausible route involves the preparation of a 2-halo-4-methoxynaphthalene intermediate. This key intermediate can then be subjected to various C-C bond-forming reactions:

Carboxylation via Grignard Reagent: The 2-bromo derivative can be converted to a Grignard reagent by reacting it with magnesium metal. This organometallic species is a strong nucleophile and will react with carbon dioxide (dry ice) to form a magnesium carboxylate salt. wisc.edumasterorganicchemistry.com Acidic workup then provides the desired 4-methoxynaphthalene-2-carboxylic acid .

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Reacting a 2-halo-4-methoxynaphthalene with methyl acrylate in the presence of a palladium catalyst and a base would directly form Methyl 4-methoxy-2-cinnamate. Subsequent oxidation of the double bond would be required to achieve the target carboxylate, making this route less direct.

Suzuki Coupling: While the Suzuki reaction is typically used to form biaryl compounds, it can be adapted for carboxylation. youtube.comorganic-chemistry.org However, this is less common than the Grignard method for introducing a simple carboxyl group.

| Strategy | Key Intermediate | Key Reaction | Reagents |

|---|---|---|---|

| Grignard Carboxylation | 2-Bromo-4-methoxynaphthalene | Grignard formation and reaction with CO₂ | 1. Mg, THF; 2. CO₂ (s); 3. H₃O⁺ |

| Heck Coupling (indirect) | 2-Bromo-4-methoxynaphthalene | Heck Reaction | Methyl acrylate, Pd catalyst, Base |

Direct C-H Functionalization Strategies in Methoxy-Substituted Naphthalenes

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalization steps like halogenation. These methods often employ transition metal catalysts that can activate specific C-H bonds, often guided by a directing group on the substrate.

For the synthesis of this compound, a C-H functionalization strategy could theoretically install the carboxylate group directly onto the C2 position of 1-methoxynaphthalene. The methoxy group itself can act as a weak directing group, favoring substitution at the ortho (C2) and para (C4) positions. However, achieving high regioselectivity between these two electronically similar positions without a stronger directing group can be difficult.

Alternatively, recent advances in catalysis have shown that regioselectivity can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions, even without strong directing groups. A hypothetical direct C-H carboxylation of 1-methoxynaphthalene would represent a highly efficient route to the key carboxylic acid intermediate. While specific examples for this exact transformation are not prevalent, the field of C-H activation is rapidly evolving, and this approach holds significant promise for future synthetic designs.

Esterification Reactions for the Formation of the Methyl Carboxylate Moiety

The conversion of the carboxylic acid group in 4-methoxynaphthalene-2-carboxylic acid to a methyl ester is a critical step in the synthesis of this compound. This transformation is commonly accomplished through two primary methodologies: direct acid-catalyzed esterification and the use of coupling reagents.

Acid-Catalyzed Esterification of Naphthalene Carboxylic Acids

The most direct and widely used method for this esterification is the Fischer-Speier esterification, often referred to as Fischer esterification. organic-chemistry.orgbyjus.com This reaction involves heating the parent carboxylic acid, 4-methoxynaphthalene-2-carboxylic acid, with an excess of methanol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, a large excess of the alcohol (methanol) is typically used, which also often serves as the solvent. byjus.commasterorganicchemistry.com Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. organic-chemistry.orgyoutube.com A tetrahedral intermediate is formed, which then undergoes a proton transfer to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The choice of catalyst can influence reaction times and yields.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| Aromatic Carboxylic Acid | Methanol (excess) | H₂SO₄ (catalytic) | Reflux | Formation of corresponding methyl ester. byjus.com |

| Naphthalene Carboxylic Acid | Methanol (excess) | TsOH (catalytic) | Reflux, removal of water | High yield of methyl naphthalene carboxylate. organic-chemistry.org |

Coupling Reagents and Conditions for Carboxylate Ester Formation

An alternative to direct acid catalysis involves the use of coupling reagents to activate the carboxylic acid. These methods are often performed under milder conditions and can be advantageous when the substrate is sensitive to strong acids and high temperatures. Many of these reagents were initially developed for peptide synthesis but are highly effective for ester formation as well. researchgate.nettandfonline.com

The general strategy involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester. sigmaaldrich.comuni-kiel.de This intermediate is then readily attacked by the alcohol (methanol) to form the desired ester. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.netpeptide.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.netpeptide.com The reaction with a carboxylic acid forms an O-acylisourea intermediate, which is then esterified by the alcohol. These reactions are often facilitated by a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). numberanalytics.com A significant drawback of DCC is the formation of dicyclohexylurea, a byproduct that is often difficult to remove completely. researchgate.netpeptide.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. researchgate.netsigmaaldrich.com They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to form an activated OBt or OAt ester, which rapidly reacts with the alcohol. sigmaaldrich.com

Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another common coupling reagent that functions similarly to uronium salts, generating an active ester that facilitates the reaction with the alcohol. sigmaaldrich.com

These methods generally proceed at room temperature and provide high yields, often with simpler purification procedures compared to Fischer esterification, although the reagents themselves are more expensive. organic-chemistry.org

Table 2: Common Coupling Reagents for Ester Formation

| Reagent Class | Example Reagent(s) | Typical Base | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | DMAP (catalyst) | Widely used; DCC can produce insoluble urea (B33335) byproduct. researchgate.netpeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | DIEA, NMM | High efficiency, fast reactions, low racemization for chiral acids. researchgate.netsigmaaldrich.com |

Purification and Isolation Techniques for Naphthalene Carboxylate Esters

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts. numberanalytics.com The most common and effective techniques for purifying naphthalene carboxylate esters are column chromatography and recrystallization. numberanalytics.comsapub.org

A typical work-up procedure preceding these purification steps often involves an aqueous extraction. flinnsci.com If an acid catalyst was used, the reaction mixture is often washed with a mild base, such as a sodium bicarbonate solution, to neutralize and remove the acid. Unreacted carboxylic acid can also be removed by this basic wash.

Column Chromatography: This is a highly effective method for separating the desired ester from impurities. sapub.orgflinnsci.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent or mobile phase), often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is then passed through the column. sandiego.edu The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure ester in collected fractions. sapub.org

Recrystallization: This technique purifies solid compounds based on differences in solubility. numberanalytics.com The crude ester is dissolved in a hot solvent in which it is highly soluble, but in which the impurities are either insoluble or remain soluble upon cooling. sandiego.edu As the saturated solution cools slowly, the solubility of the ester decreases, and it crystallizes out, leaving the impurities behind in the solvent (mother liquor). sandiego.edu The pure crystals are then collected by filtration. sandiego.edu Suitable solvents for recrystallizing naphthalene derivatives include alcohols like methanol or ethanol, and hydrocarbon solvents like hexanes. sandiego.edurochester.edu The choice of solvent is critical and often determined empirically to achieve a balance of good recovery and high purity. rochester.edu

Table 3: Purification Techniques for Aromatic Esters

| Technique | Principle | Typical Application for Naphthalene Esters |

|---|---|---|

| Aqueous Extraction | Partitioning between immiscible aqueous and organic layers. | Removal of acid catalysts, water-soluble byproducts, and unreacted carboxylic acid (as a salt after basic wash). flinnsci.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation of the ester from starting materials and non-polar/polar byproducts using a silica gel column and a hexane/ethyl acetate eluent. sapub.orgresearchgate.net |

Advanced Spectroscopic Characterization of Methyl 4 Methoxynaphthalene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of Methyl 4-methoxynaphthalene-2-carboxylate provides specific information about the number, environment, and neighboring relationships of the protons. The chemical shifts (δ) are influenced by the electron density around the proton, which is dictated by the electronic effects of the substituents on the naphthalene (B1677914) ring. The methoxy (B1213986) group (-OCH₃) at C4 is an electron-donating group, causing an upfield shift (shielding) for nearby protons, particularly at the ortho and para positions. Conversely, the methyl carboxylate group (-COOCH₃) at C2 is electron-withdrawing, leading to a downfield shift (deshielding) of adjacent protons.

The aromatic region of the spectrum displays signals for the six protons on the naphthalene core. The protons H1 and H3 appear as distinct singlets due to the lack of adjacent protons for spin-spin coupling. The protons on the unsubstituted ring (H5, H6, H7, H8) exhibit more complex splitting patterns, typically as doublets and triplets, arising from coupling with their neighbors. The spectrum is completed by two sharp singlets in the aliphatic region corresponding to the chemically distinct methyl groups of the ester and methoxy functions.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | 8.15 | s | - |

| H3 | 7.20 | s | - |

| H5 | 8.25 | d | ~8.5 |

| H6 | 7.45 | t | ~7.5 |

| H7 | 7.60 | t | ~7.8 |

| H8 | 7.90 | d | ~8.2 |

| -COOCH₃ | 3.95 | s | - |

Note: Data are predicted based on analysis of substituent effects and spectral data of analogous naphthalene derivatives.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all 13 carbon atoms are chemically non-equivalent and thus produce distinct signals. The chemical shifts are highly dependent on the substituent effects. The carbon atom of the ester carbonyl group (C=O) is significantly deshielded and appears far downfield. Carbons directly attached to oxygen (C2, C4, and the methyl carbons) also exhibit characteristic downfield shifts. The quaternary carbons (C2, C4, C4a, C8a) are typically identified by their lower intensity signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 129.5 |

| C2 | 125.0 |

| C3 | 102.0 |

| C4 | 158.0 |

| C4a | 127.0 |

| C5 | 128.0 |

| C6 | 125.5 |

| C7 | 127.5 |

| C8 | 122.0 |

| C8a | 136.0 |

| -C OOCH₃ | 167.0 |

| -COOC H₃ | 52.5 |

Note: Data are predicted based on analysis of substituent effects and spectral data of analogous naphthalene derivatives.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin coupling networks. For this molecule, COSY would show cross-peaks connecting H5 with H6, H6 with H7, and H7 with H8, confirming the sequence of protons on the unsubstituted aromatic ring. The absence of correlations for H1 and H3 would confirm their isolated nature.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). It would show cross-peaks between H1-C1, H3-C3, H5-C5, H6-C6, H7-C7, H8-C8, and the respective methyl protons and their carbons, allowing for the direct assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (two- and three-bond, ²JCH and ³JCH) correlations between protons and carbons. Key expected correlations that would solidify the structure include:

The ester methyl protons (-COOCH₃) showing a strong correlation to the carbonyl carbon (C=O).

The methoxy protons (-OCH₃) showing a strong correlation to C4.

The H1 proton showing correlations to C2, C3, and C8a.

The H3 proton showing correlations to C2, C4, and C4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netnih.gov It is invaluable for confirming the positions of substituents. A critical NOESY cross-peak would be observed between the methoxy protons (-OCH₃) and the H3 proton, providing definitive evidence for the placement of the methoxy group at the C4 position. A correlation between H1 and H8 (a peri-interaction) would also be expected.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

The FT-IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester functional group. The aromatic nature of the molecule is confirmed by the presence of C=C stretching bands within the naphthalene ring system and the sharp C-H stretching bands above 3000 cm⁻¹. The C-O stretching vibrations from both the ester and the methoxy ether linkage are also prominent in the fingerprint region. walshmedicalmedia.comnist.gov

Table 3: Prominent FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2840 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃, -COOCH₃) |

| ~1720 | Strong | C=O Stretch (Ester Carbonyl) |

| 1620-1580 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) |

| ~1100 | Strong | Symmetric C-O-C Stretch (Ester & Ether) |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O give strong IR signals, non-polar, symmetric vibrations often produce strong Raman signals. For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic C=C stretching vibrations of the naphthalene ring system, as the polarizability of these bonds changes significantly during vibration. The C=O stretch will also be present, though it may be weaker than in the IR spectrum. The aliphatic C-H stretching modes are also readily observed. jcsp.org.pk

Table 4: Prominent FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2840 | Strong | Aliphatic C-H Stretch (-OCH₃, -COOCH₃) |

| ~1720 | Medium | C=O Stretch (Ester Carbonyl) |

| 1620-1580 | Strong | Aromatic C=C Stretch (Ring Breathing Modes) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, is characterized by its substituted naphthalene core. The naphthalene ring system is an inherent chromophore, a part of the molecule responsible for absorbing light. fiveable.me The presence of the methoxy (-OCH₃) and methyl carboxylate (-COOCH₃) substituents modifies the absorption profile. These groups, particularly the methoxy group with its non-bonding electron pairs, act as auxochromes, which can alter the intensity and wavelength of absorption. wikipedia.org

The UV-Vis spectrum of this compound is dominated by electronic transitions involving the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org Due to the extensive conjugation of the naphthalene aromatic system, the most prominent absorptions are attributed to π → π* transitions. libretexts.org These transitions involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals. The extended π-system of the naphthalene ring results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to simpler aromatic systems like benzene (B151609), leading to absorptions at longer wavelengths. wikipedia.orglibretexts.org

Additionally, the presence of oxygen atoms in both the methoxy and carboxylate groups introduces non-bonding (n) electrons. These electrons can be excited to the π* antibonding orbitals of the aromatic system and the carbonyl group, resulting in n → π* transitions. youtube.com Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions. libretexts.org The absorption bands in the spectrum are typically broad because electronic transitions are superimposed upon various vibrational and rotational energy states. wikipedia.org

Based on the structure, the following electronic transitions are expected:

| Electronic Transition | Molecular Orbitals Involved | Expected Wavelength Region | Relative Intensity | Associated Molecular Feature |

|---|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~230-350 nm | High | Naphthalene aromatic system |

| n → π | HOMO (n) → LUMO (π) | >300 nm | Low | Carbonyl group (C=O) and Methoxy group (-OCH₃) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of this compound. It provides the high-accuracy mass measurement necessary to confirm the compound's elemental composition and offers detailed insights into its structure through the analysis of fragmentation patterns.

The primary application of HRMS is the precise determination of the molecular ion's mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₃H₁₂O₃. HRMS can measure the mass of the molecular ion ([M]⁺˙ or [M+H]⁺) with high precision, allowing for the unambiguous confirmation of this formula, distinguishing it from other isomers or compounds with the same nominal mass.

Electron ionization (EI) or other ionization techniques induce fragmentation of the molecular ion into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the molecule's structure. The fragmentation of esters often follows predictable pathways, such as cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways include:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester's O-CH₃ bond results in the formation of an acylium ion.

Loss of the methyl carboxylate radical (•COOCH₃): This involves the cleavage of the bond connecting the ester group to the naphthalene ring.

Cleavage related to the methoxy group: The methoxy group on the naphthalene ring can lose a methyl radical (•CH₃) to form a stable oxonium ion, or it can be followed by the loss of carbon monoxide (CO).

The major ions expected in the high-resolution mass spectrum are detailed below.

| Proposed Fragment Structure | Chemical Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₁₃H₁₂O₃]⁺˙ (Molecular Ion) | C₁₃H₁₂O₃ | 216.0786 | - |

| [C₁₂H₉O₃]⁺ | C₁₂H₉O₃ | 201.0552 | Loss of •CH₃ from the ring's methoxy group |

| [C₁₂H₉O₂]⁺ | C₁₂H₉O₂ | 185.0603 | Loss of •OCH₃ from the ester group |

| [C₁₁H₉O]⁺ | C₁₁H₉O | 157.0653 | Loss of •COOCH₃ from the ring |

| [C₁₁H₉O₂]⁺ | C₁₁H₉O₂ | 173.0603 | Loss of •CH₃ followed by loss of CO |

This detailed fragmentation analysis, enabled by the high resolution and mass accuracy of HRMS, provides conclusive evidence for the structure of this compound.

Computational Chemistry and Theoretical Studies of Methyl 4 Methoxynaphthalene 2 Carboxylate

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For a molecule like Methyl 4-methoxynaphthalene-2-carboxylate, DFT would be the method of choice for a thorough investigation of its ground state properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve analyzing the rotational freedom around the single bonds, particularly the C-O bond of the methoxy (B1213986) group and the C-C and C-O bonds of the carboxylate group, to identify the global minimum energy conformer. Such an analysis is crucial as the molecular conformation influences its physical, chemical, and biological properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the distribution of these orbitals across the naphthalene (B1677914) ring system and the substituent groups, providing insights into its electronic behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. For the target compound, NBO analysis could quantify the delocalization of electron density from the methoxy group's lone pairs into the naphthalene ring and the electron-withdrawing effects of the methyl carboxylate group.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas indicate positive potential, electron-poor regions, which are prone to nucleophilic attack. An MEP analysis of this compound would visually identify the electron-rich oxygen atoms of the methoxy and carboxylate groups, as well as any electron-deficient regions on the aromatic ring or methyl groups, thereby predicting its intermolecular interaction patterns.

Ab Initio Computational Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster) can provide highly accurate electronic structure information. While computationally more demanding than DFT, they can be used to benchmark results and provide a deeper understanding of the electronic properties of this compound.

Quantum Chemical Descriptors for Reactivity Prediction

From the outputs of DFT and ab initio calculations, various quantum chemical descriptors can be derived to predict the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These global reactivity descriptors provide a quantitative measure of the molecule's stability and susceptibility to chemical reactions. For this compound, these descriptors would offer a quantitative basis for comparing its reactivity with other related compounds.

Fukui Functions and Local Reactivity Indices

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes. The condensed Fukui function, ƒk, provides a value for each atomic site (k) in the molecule.

For nucleophilic attack (addition of an electron): The relevant index is ƒk+, which identifies the sites most susceptible to attack by a nucleophile.

For electrophilic attack (removal of an electron): The index ƒk- points to the sites most likely to be attacked by an electrophile.

For radical attack: The index ƒk0 is used.

For this compound, the methoxy group (-OCH₃) acts as an electron-donating group, increasing electron density in the naphthalene ring system, particularly at the ortho and para positions. Conversely, the methyl carboxylate group (-COOCH₃) is an electron-withdrawing group. This electronic interplay dictates the local reactivity. Studies on related naphthalene derivatives, such as aza-derivatives and naphthalic anhydride, confirm that heteroatoms and substituent groups significantly influence the distribution of Fukui indices. tandfonline.comnih.gov

Based on the principles observed in substituted naphthalenes, the likely reactive sites for this compound can be predicted. The carbon atoms of the naphthalene ring activated by the electron-donating methoxy group would be susceptible to electrophilic attack, while the carbonyl carbon of the ester group would be a primary site for nucleophilic attack.

Table 1: Predicted Local Reactivity Indices (Fukui Functions) for Selected Atoms of this compound Illustrative data based on theoretical principles for substituted naphthalenes.

| Atom/Site | Predicted ƒk- (Electrophilic Attack) | Predicted ƒk+ (Nucleophilic Attack) | Predicted Reactivity |

| C1 (ortho to -OCH₃) | High | Low | A likely site for electrophilic attack due to activation by the methoxy group. |

| C3 (ortho to -OCH₃) | High | Low | Another probable site for electrophilic attack. |

| Carbonyl C (of -COOCH₃) | Low | High | The primary site for nucleophilic attack due to its electrophilic nature. |

| Naphthalene Ring Carbons | Moderate | Low | General susceptibility to electrophilic substitution, influenced by substituents. |

| Oxygen Atoms (of -COOCH₃) | Moderate | Low | Potential sites for electrophilic interaction (e.g., protonation). |

Global Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.

Chemical Softness (S): Is the reciprocal of hardness (S = 1/η) and indicates the ease of electron cloud polarization. "Soft" molecules with a small HOMO-LUMO gap are more reactive.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Table 2: Typical Global Reactivity Descriptors for Substituted Naphthalenes Calculated via DFT Data from analogous compounds to illustrate expected values.

| Descriptor | Formula | Typical Value Range (eV) | Interpretation for this compound |

| HOMO Energy (EHOMO) | - | -5.5 to -6.5 | The electron-donating -OCH₃ group would raise the HOMO energy, making it a better electron donor. |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | The electron-withdrawing -COOCH₃ group would lower the LUMO energy, making it a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 | Expected to be smaller than naphthalene, indicating higher reactivity. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.5 | Expected to be moderately hard, but softer than the parent naphthalene. |

| Softness (S) | 1/η | 0.4 to 0.57 | Indicates a moderate polarizability and reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 3.0 | Suggests a significant capacity to act as an electrophile in reactions. |

Simulation of Spectroscopic Data (IR, Raman, NMR, UV-Vis) for Comparison with Experimental Data

Computational methods are invaluable for simulating spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational and electronic properties.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, typically showing excellent agreement with experimental FT-IR and FT-Raman spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. These theoretical spectra are crucial for assigning peaks in experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, predicting the λmax values corresponding to electronic transitions, such as the π → π* transitions characteristic of aromatic systems. nih.gov

For this compound, simulations would predict characteristic IR peaks for C=O stretching (ester), C-O stretching (ether and ester), and aromatic C-H and C=C vibrations. The simulated UV-Vis spectrum would show absorption bands typical of a substituted naphthalene chromophore, influenced by the methoxy and carboxylate groups.

Table 3: Principles of Comparing Simulated and Experimental Spectroscopic Data

| Spectrum | Computational Method | Information Obtained from Simulation | Basis for Comparison with Experimental Data |

| IR | DFT (Frequency Calc.) | Vibrational frequencies and intensities. | Peak positions (cm⁻¹) and relative intensities. Simulated frequencies are often scaled for better correlation. |

| Raman | DFT (Frequency Calc.) | Raman activities and vibrational frequencies. | Peak positions (cm⁻¹) and relative intensities, complementary to IR data. |

| NMR | DFT (GIAO) | Isotropic shielding values, converted to chemical shifts (ppm). | Chemical shifts for ¹H and ¹³C nuclei, aiding in the complete assignment of the molecular structure. |

| UV-Vis | TD-DFT | Excitation energies (wavelengths, λmax) and oscillator strengths. | Position of maximum absorption peaks and shape of the absorption bands. |

Photophysical Properties and Nonlinear Optical (NLO) Responses

The photophysical properties of a molecule, such as its absorption and fluorescence behavior, are dictated by its electronic structure. The presence of electron-donating (-OCH₃) and electron-accepting (-COOCH₃) groups on the naphthalene scaffold makes this compound a donor-π-acceptor (D-π-A) system. Such systems are of great interest for their potential nonlinear optical (NLO) properties. ipme.ru

NLO materials can alter the properties of light passing through them and have applications in technologies like optical switching and frequency conversion. The key parameter for molecular NLO response is the first hyperpolarizability (β). Computational studies on D-π-A naphthalene derivatives have shown that they can possess large hyperpolarizability values, indicating significant NLO activity. nih.govresearchgate.net The efficiency of the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated naphthalene bridge is critical for a strong NLO response. TD-DFT calculations are used to compute the hyperpolarizability and to analyze the electronic transitions that contribute to the NLO properties.

Table 4: Calculated First Hyperpolarizability (β) for Analogous Donor-Acceptor Naphthalene Systems Illustrative data from related compounds to show the potential for NLO response.

| Compound Type | Donor Group | Acceptor Group | Typical Calculated β (10⁻³⁰ esu) | Interpretation |

| Amino-nitro-naphthalene | -NH₂ | -NO₂ | 5 - 15 | Demonstrates the basic principle of NLO response in a D-π-A naphthalene system. |

| Dimethylamino-cyano-naphthalene | -N(CH₃)₂ | -CN | 10 - 25 | Stronger donor and acceptor groups typically lead to a larger NLO response. |

| This compound | -OCH₃ | -COOCH₃ | (Predicted) | Expected to show a moderate NLO response due to the D-π-A architecture, suitable for optoelectronic materials research. ipme.ru |

Reaction Mechanisms and Catalytic Transformations Involving Naphthalene Carboxylate Scaffolds

Nucleophilic Acyl Substitution Mechanisms of Methyl 4-methoxynaphthalene-2-carboxylate

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.com This reaction involves the replacement of a leaving group on an acyl carbon with a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.commasterorganicchemistry.com

General Mechanism:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. organicchemistrytutor.comwikipedia.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond, and in the process, the leaving group (in this case, the methoxide (B1231860) group, -OCH₃) is expelled. masterorganicchemistry.com

A common example of this reaction is saponification , which is the hydrolysis of an ester under basic conditions. wikipedia.org For this compound, the reaction with a base like sodium hydroxide (B78521) (NaOH) would proceed as follows:

The hydroxide ion (OH⁻), acting as the nucleophile, attacks the carbonyl carbon. organicchemistrytutor.comyoutube.com

A tetrahedral intermediate is formed. youtube.com

The intermediate collapses, eliminating the methoxide ion (CH₃O⁻). This results in the formation of 4-methoxynaphthalene-2-carboxylic acid. masterorganicchemistry.com

Under the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated by the methoxide ion or another hydroxide ion to form the sodium 4-methoxynaphthalene-2-carboxylate salt. masterorganicchemistry.comyoutube.com An acidic workup is then required to obtain the neutral carboxylic acid. organicchemistrytutor.com

This saponification process is essentially irreversible because the final acid-base step, where the carboxylic acid is deprotonated, is highly favorable. masterorganicchemistry.com

Another example is the reaction with amines to form amides. In this case, the amine acts as the nucleophile, attacking the carbonyl carbon and ultimately displacing the methoxide group to form the corresponding N-substituted 4-methoxynaphthalene-2-carboxamide.

The reactivity of the ester in nucleophilic acyl substitution is influenced by the stability of the leaving group. The methoxide ion is a relatively poor leaving group compared to a halide, which is why ester hydrolysis often requires basic or acidic conditions to proceed at a reasonable rate. byjus.com

Radical Reaction Pathways and Their Initiation in Naphthalene (B1677914) Functionalization

Radical reactions provide a powerful method for the functionalization of aromatic systems like naphthalene. These reactions proceed through pathways involving open-shell species (radicals) and typically consist of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the generation of radical species. This can be achieved in several ways:

Thermal Decomposition: Radical initiators, such as azobisisobutyronitrile (AIBN), can be heated to generate radicals. libretexts.org

Photochemical Initiation: UV or visible light can induce the homolytic cleavage of a bond to form two radicals.

Redox Reactions: Single electron transfer (SET) from a metal catalyst or a photoexcited species can generate radical ions from a substrate. rsc.org For instance, the reduction of diaryliodonium salts by palladium clusters can form aryl radicals. researchgate.net

Propagation: Once initiated, a radical can react with the naphthalene scaffold. Common radical reaction pathways on naphthalene include:

Radical Addition: A radical species can add to one of the carbon atoms of the naphthalene ring. Theoretical studies on the reaction of naphthalene with hydroxyl radicals (OH•) show that the initial step is the addition of the radical to the C1 (α) or C2 (β) position of the naphthalene ring, forming a benzocyclohexadienyl radical intermediate. rsc.orgacs.org The addition to the C1 position is generally favored. rsc.org

Hydrogen Abstraction: A highly reactive radical can abstract a hydrogen atom from a C-H bond on the naphthalene ring, creating a naphthyl radical. This pathway becomes more dominant at higher temperatures. acs.org

These newly formed naphthalene-based radicals can then undergo further reactions. For example, the benzocyclohexadienyl radical formed from OH• addition can react with molecular oxygen (O₂) to form a peroxy radical, leading to a cascade of reactions that result in various oxidation products. rsc.org

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.org

Inhibition studies using radical scavengers like TEMPO have confirmed the presence of radical components in certain arylation reactions of naphthalene. rsc.org The specific pathway—whether it's direct radical addition to the ring or a more complex mechanism involving a catalyst—can depend on the specific reagents and conditions used. rsc.org

Role of Electron Donor-Acceptor (EDA) Complexes in Catalytic Processes and Transformations of Methoxy-Substituted Naphthalenes

Electron Donor-Acceptor (EDA) complexes offer a powerful strategy for initiating radical reactions under mild conditions, often using visible light. nih.gov An EDA complex is a ground-state association between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). nih.gov Although the individual components may not absorb visible light, the resulting complex often does. nih.gov

Methoxy-substituted naphthalenes, such as 2-methoxynaphthalene (B124790), are electron-rich due to the electron-donating nature of the methoxy (B1213986) group and the extended π-system of the naphthalene ring. This makes them excellent candidates to act as electron donors in the formation of EDA complexes. acs.org

Mechanism of EDA Complex-Mediated Transformation:

Formation of the EDA Complex: The electron-rich methoxy-naphthalene (Donor, D) associates with an electron-accepting molecule (Acceptor, A) to form a ground-state EDA complex, [D•A]. nih.gov

Photoexcitation: Upon irradiation with visible light, the EDA complex absorbs energy and is promoted to an excited state, [D•A]*. acs.org

Single Electron Transfer (SET): In the excited state, an intramolecular single-electron transfer occurs from the donor (methoxy-naphthalene) to the acceptor. This generates a radical ion pair, consisting of the methoxy-naphthalene radical cation (D•⁺) and the acceptor radical anion (A•⁻). nih.gov

Subsequent Reactions: These radical ions can then initiate a variety of chemical transformations. The specific reaction depends on the nature of the acceptor and other substrates present in the mixture. acs.org

This approach has been successfully applied in catalytic systems. For example, a catalytic amount of an organic donor can form a photoactive EDA complex with a radical precursor (the acceptor). acs.org Light-induced SET then generates the desired radical, which participates in the main reaction, while the catalyst is regenerated to continue the cycle. acs.org This strategy has been used to generate both stabilized and non-stabilized alkyl radicals for various synthetic transformations. acs.org The formation of EDA complexes involving electron-rich naphthalenes has been harnessed to boost photocatalytic reactions, such as the oxidative coupling of benzylamines. rsc.org

Investigation of Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product) is crucial in the synthesis of complex molecules from naphthalene scaffolds.

Regioselectivity: The functionalization of a substituted naphthalene, like this compound, presents a significant challenge in controlling the position of subsequent reactions. The inherent reactivity of the naphthalene ring, combined with the electronic and steric effects of existing substituents (the methoxy and carboxylate groups), dictates the preferred site of attack.

Electrophilic Aromatic Substitution: The regioselectivity of these reactions is often difficult to control and depends heavily on the directing effects of the functional groups already present. nih.gov

Directed C-H Activation: A modern approach to control regioselectivity involves using a directing group (DG) that coordinates to a metal catalyst and directs the functionalization to a specific C-H bond, often at a nearby position. nih.gov Various directing groups have been employed to achieve functionalization at nearly every position of the naphthalene ring. nih.gov For instance, ruthenium-catalyzed reactions have been developed for the highly site-selective C5-functionalization of naphthalenes. rsc.org

Radical Reactions: The regioselectivity of radical addition to naphthalene generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). researchgate.net However, this selectivity can be influenced by temperature and pressure. researchgate.net

Stereoselectivity: Creating specific stereoisomers is often achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomer or diastereomer over others. A key strategy for introducing stereocenters into naphthalene derivatives is through asymmetric dearomatization . nih.govresearchgate.net This process converts the flat, aromatic naphthalene ring into a three-dimensional, non-aromatic structure. nih.gov

[4+2] Cycloadditions: Silver-catalyzed enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been used to produce chiral polyheterocycles with high yield and enantiomeric ratio. nih.govresearchgate.net Visible-light-induced dearomative [4+2] cycloaddition reactions between naphthalenes and vinyl benzenes have also been developed. rsc.org

Hydroalkylation: Photoredox-catalyzed intermolecular dearomatization has been achieved through the 1,2-hydroalkylation of naphthalenes, yielding multi-substituted 1,2-dihydronaphthalenes with excellent regioselectivity. researchgate.net

These methods enable the construction of complex, enantioenriched polycyclic compounds from simple, flat aromatic precursors. nih.gov

Demethylation Reaction Mechanisms of Methoxyaryl Ethers

The cleavage of the methyl group from a methoxyaryl ether, such as the 4-methoxy group on the naphthalene ring, is a common and important transformation in organic synthesis. This demethylation reaction converts the ether into a phenol (B47542) (a hydroxyl group). Several reagents and mechanisms can accomplish this.

Using Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid and one of the most effective reagents for cleaving aryl methyl ethers under relatively mild conditions. nih.govcommonorganicchemistry.com

Mechanism:

Lewis Acid-Base Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group, forming an oxonium-like intermediate. nih.gov

Nucleophilic Attack: This coordination makes the methyl group highly electrophilic. A bromide ion, either from another BBr₃ molecule or from a BBr₄⁻ intermediate, then attacks the methyl carbon in an Sₙ2-like fashion. nih.govcore.ac.uk

C-O Bond Cleavage: The carbon-oxygen bond is cleaved, producing methyl bromide (CH₃Br) and a phenoxy-dibromoborane intermediate. nih.gov

Hydrolysis: Upon aqueous workup, the boron-oxygen bond is hydrolyzed to yield the final phenol product. nih.gov Computational studies suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether through a series of catalytic cycles involving charged intermediates. nih.govnih.gov

Using Strong Protic Acids (HBr): Hydrobromic acid (HBr) is a classic reagent for ether cleavage, though it typically requires harsh conditions like high temperatures. commonorganicchemistry.comrsc.orgnih.gov

Mechanism:

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (a neutral alcohol). nih.gov

Sₙ2 Attack: A bromide ion (Br⁻) acts as a nucleophile and attacks the methyl carbon, displacing the protonated aryl alcohol. nih.gov This pathway is favored for methyl ethers.

The efficiency of HBr can be improved by adding a phase-transfer catalyst, which helps transport the bromide ion into the organic phase where the ether is dissolved. rsc.orgtandfonline.com

Using Thiolates: Strong nucleophiles, particularly thiolates (RS⁻), can be used to demethylate aryl methyl ethers, often under basic conditions in a polar aprotic solvent at elevated temperatures. commonorganicchemistry.com This method avoids the use of strong acids. nih.gov

Mechanism: The reaction is a direct Sₙ2 displacement. The highly nucleophilic thiolate anion attacks the electrophilic methyl carbon of the ether.

The phenoxide anion is ejected as the leaving group. The stability of the resulting phenoxide contributes to the feasibility of this reaction.

An acidic workup is then performed to protonate the phenoxide, yielding the phenol. The use of long-chain, odorless thiols has made this method more practical and environmentally friendly. nih.gov

| Reagent | Typical Conditions | Key Mechanistic Step |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperatures (e.g., 0 °C to RT) commonorganicchemistry.com | Lewis acid activation followed by Sₙ2 attack by bromide nih.gov |

| Hydrobromic Acid (HBr) | 48% aqueous solution, high temperature (e.g., >100 °C) rsc.org | Protonation of ether oxygen followed by Sₙ2 attack by bromide nih.gov |

| Thiolates (e.g., RS⁻/NaOH) | Polar aprotic solvent (e.g., NMP), high temperature nih.gov | Direct Sₙ2 attack by the highly nucleophilic thiolate anion |

Chemical Transformations and Derivatization of Methyl 4 Methoxynaphthalene 2 Carboxylate

Functionalization at the Naphthalene (B1677914) Ring System

The naphthalene ring of Methyl 4-methoxynaphthalene-2-carboxylate is susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing new functional groups. The position of the incoming electrophile is directed by the two existing substituents: the methoxy (B1213986) (-OCH₃) group at position C4 and the methyl carboxylate (-COOCH₃) group at position C2.

The -OCH₃ group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The -COOCH₃ group, conversely, is a deactivating group that directs electrophiles to the meta position. numberanalytics.comlibretexts.org The strong activating effect of the methoxy group generally dominates the directing influence. libretexts.org The interplay of these electronic effects determines the regioselectivity of substitution reactions.

Directing Effects of Substituents:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| 4-Methoxy (-OCH₃) | C4 | Activating | ortho (C3, C5), para (C8) |

| 2-Carboxylate (-COOCH₃) | C2 | Deactivating | meta (C4, C5, C7) |

Based on this analysis, the most favored positions for electrophilic attack are C5 and C8, as they are activated by the methoxy group and not significantly deactivated or sterically hindered by the carboxylate group. Studies on the related compound 2-methoxynaphthalene (B124790) show that acylation and bromination preferentially occur at positions C1 and C6 (equivalent to C5/C8 in the target molecule's ring), which are ortho and para to the methoxy group, respectively. google.comresearchgate.net

Examples of Potential Ring Functionalization Reactions:

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-4-methoxynaphthalene-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 4-methoxy-5-nitronaphthalene-2-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-4-methoxynaphthalene-2-carboxylate |

Chemical Modifications of the Carboxylate Ester Group (e.g., Hydrolysis to Carboxylic Acid, Reduction to Alcohol, Amidation)

The methyl ester group is a key handle for a variety of transformations, including hydrolysis, reduction, and amidation.

Hydrolysis to Carboxylic Acid: The most fundamental reaction of the ester is its hydrolysis to the corresponding carboxylic acid, 4-methoxynaphthalene-2-carboxylic acid (also known as 6-methoxy-2-naphthoic acid). This transformation is typically achieved through saponification, using a base such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous alcohol or THF solution, followed by acidic workup. chemspider.com This reaction is often high-yielding and is the first step in many synthetic pathways that require the carboxylic acid functionality. chemspider.comgoogle.com

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-methoxynaphthalen-2-yl)methanol. This requires strong reducing agents, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, readily converting the ester to the alcohol. libretexts.org Alternative reagents such as Red-Al have also been employed for the reduction of methyl 6-methoxy-2-naphthoate. oriprobe.com Catalytic methods using hydrosilylation with manganese catalysts have also proven effective for reducing related aromatic carboxylic acids and esters. acs.orgnih.govorganic-chemistry.org

Amidation: The synthesis of amides from this compound is typically performed in a two-step sequence. The ester is first hydrolyzed to 4-methoxynaphthalene-2-carboxylic acid. The resulting acid can then be coupled with a primary or secondary amine to form the desired amide. This coupling reaction usually requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride (using SOCl₂ or (COCl)₂) or by using standard peptide coupling reagents (e.g., DCC, HBTU). mdpi.comrsc.orgthieme-connect.de Direct conversion of the ester to an amide by aminolysis is also possible but often requires high temperatures or specific catalysts. mdpi.com

Summary of Ester Group Transformations:

Alterations of the Methoxy Substituent

The methoxy group, an aryl methyl ether, can be cleaved to reveal the corresponding phenol (B47542), Methyl 4-hydroxynaphthalene-2-carboxylate. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry.

The reaction is typically carried out under harsh conditions using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the ether oxygen, making it a good leaving group. A nucleophile, such as a bromide ion, then attacks the methyl group via an Sₙ2 mechanism, cleaving the methyl-oxygen bond. libretexts.orgyoutube.com The bond between the oxygen and the aromatic naphthalene ring is too strong to be cleaved under these conditions. libretexts.orgyoutube.com Studies on 2-methoxynaphthalene have shown that demethylation can be achieved with HBr, sometimes accelerated by a phase-transfer catalyst. researchgate.net It has also been observed as a side reaction during certain Friedel-Crafts alkylation procedures. researchgate.net

Typical Reagents for O-Demethylation:

| Reagent | Conditions |

|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, often at low temperature |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux |

| Hydroiodic Acid (HI) | Acetic acid or neat, reflux |

Utilization as a Precursor in the Synthesis of Chemically Significant Naphthalene Derivatives

The true synthetic value of this compound lies in its role as a precursor to a wide array of more complex naphthalene derivatives. Each of the transformations described above yields a new, versatile intermediate.

Precursor to NSAID Analogs: The hydrolyzed product, 6-methoxy-2-naphthoic acid, is a key structural component found in many biologically active molecules. evitachem.com It is closely related to the structure of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. acs.orggoogle.com The carboxylic acid can serve as a starting point for the synthesis of Naproxen and other related compounds. google.com

Synthesis of Naphthaldehydes: The alcohol derivative, (4-methoxynaphthalen-2-yl)methanol, obtained from the reduction of the ester, can be selectively oxidized using reagents like manganese dioxide (MnO₂) to produce 6-methoxy-2-naphthaldehyde. oriprobe.com This aldehyde is a valuable building block for creating larger molecules through reactions such as Wittig olefination, aldol (B89426) condensations, and reductive amination.

Building Blocks for Advanced Materials and Pharmaceuticals: The naphthalene core is a privileged structure in medicinal chemistry and materials science. ontosight.ai By employing ring functionalization reactions (Section 7.1) in combination with modifications of the ester and methoxy groups, a diverse library of polysubstituted naphthalene derivatives can be generated. google.com These compounds can be explored for various applications, including the development of novel pharmaceuticals or organic electronic materials. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 4-methoxynaphthalene-2-carboxylate?

- Answer: Synthesis often involves esterification of 4-methoxynaphthalene-2-carboxylic acid using methanol under acidic conditions (e.g., H₂SO₄ catalysis). For functionalization, cross-coupling reactions like Suzuki-Miyaura may introduce aryl groups, though steric hindrance from the methoxy and carboxylate groups requires optimized ligands and temperatures. Purity validation via NMR (¹H/¹³C) and HPLC (≥95% purity) is critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Implement engineering controls (local exhaust ventilation) and personal protective equipment (PPE): vapor respirators, nitrile gloves, and safety goggles . For spills, use inert absorbents and avoid skin contact; rinse immediately with water for 15 minutes . Storage should prioritize airtight containers in cool, dark conditions to prevent degradation .

Q. How is the structural identity of this compound confirmed?

- Answer: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides bond-length precision (±0.01 Å) and torsional angles. Complementary techniques include FT-IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (parent ion at m/z ≈ 216) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry or conformation?

- Answer: Employ puckering coordinates (amplitude q and phase φ) to quantify non-planar distortions in the naphthalene ring . Refinement via SHELXL iteratively adjusts thermal parameters and occupancy factors, while ORTEP-III visualizes electron density maps to identify disorder or twinning . For conflicting data, compare multiple datasets and apply Hirshfeld surface analysis to validate intermolecular interactions .

Q. What experimental design considerations are critical for toxicological studies on naphthalene derivatives?

- Routes: Inhalation (aerosol exposure), oral (gavage), or dermal (occluded patches).

- Endpoints: Hepatic/renal effects, hematological markers, and histopathology.

- Bias Mitigation: Randomize dose groups, blind outcome assessments, and use positive/negative controls. Risk-of-bias tools (Tables C-6/C-7) evaluate study validity .

Q. How to reconcile conflicting toxicity data across studies?

- Answer: Apply confidence grading (High/Moderate/Low) based on adherence to experimental rigor (e.g., dose randomization, outcome reporting) . Meta-analyses should weight high-confidence studies (e.g., OECD Guideline-compliant assays) and assess species-specific metabolic pathways (e.g., cytochrome P450 activation in rodents vs. humans) .

Q. What advanced analytical methods characterize degradation products or metabolites?

- Answer: LC-MS/MS with collision-induced dissociation (CID) identifies hydroxylated or demethylated metabolites. Environmental degradation is assessed via GC-MS for volatile byproducts (e.g., CO₂ from photolysis) . For oxidative pathways, ESR spectroscopy detects radical intermediates .

Methodological Tables

Table 1. Key Parameters for Toxicological Study Design

| Parameter | Specification |

|---|---|

| Exposure Duration | Acute (≤24h), Subchronic (28–90d), Chronic (>90d) |

| Dose Selection | MTD (Maximum Tolerated Dose), NOAEL/LOAEL |

| Outcome Metrics | ALT/AST (liver), BUN/Creatinine (kidney) |

Table 2. Crystallographic Refinement Metrics

| Metric | Target Value |

|---|---|

| R₁ (I > 2σ(I)) | <0.05 |

| wR₂ (all data) | <0.10 |

| CCDC Deposition | Required for validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.